Iodo Substituent Reactivity Advantage in Cross-Coupling
The 2-iodo substituent on the pyridine ring provides a quantifiable reactivity advantage over bromo- and chloro-substituted analogs in palladium-catalyzed cross-coupling reactions. Under optimized conditions for carbonylative Suzuki coupling of pyridine halides, benzoylpyridines are recovered in high yields (80-95%), with the reactivity order decreasing from iodo- to bromopyridines [1]. For mono-halopyridines, the experimental yield order in Suzuki-Miyaura couplings is Br > I >> Cl, while DFT calculations indicate an intrinsic reactivity order of I >> Br > Cl [2]. This establishes that replacing the 2-iodo group with a 2-bromo or 2-chloro group in the target scaffold would result in a substantial decrease in coupling efficiency, especially under mild conditions.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Carbonylative Suzuki Coupling |
|---|---|
| Target Compound Data | Iodo-substituted pyridine (as in target compound) |
| Comparator Or Baseline | Bromo-substituted pyridine |
| Quantified Difference | Yields: 80-95% for both, but reaction rate decreases from iodo to bromo. Reactivity order: I > Br. |
| Conditions | Pd-phosphane catalyst, CO atmosphere, aryl boronic acid coupling partner [1] |
Why This Matters
Higher reactivity of the iodo group allows for faster, higher-yielding initial functionalization, reducing material costs and purification efforts in complex synthetic routes.
- [1] Waknine, S., et al. (2019). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. *Journal of Organometallic Chemistry*. Retrieved from https://www.infona.pl. View Source
- [2] Anonymous. (2018). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. *Tetrahedron Letters*. DOI: 10.1016/j.tetlet.2018.11.038. View Source
